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Compound of Interest

Compound Name: Nucleoprotein (396-404)

Cat. No.: B10831684 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the validation and immunogenicity of the influenza nucleoprotein (NP)

epitope (396-404) in different mouse strains. The information is supported by experimental data

to aid in the selection of appropriate models for immunological studies and vaccine

development.

The NP(396-404) peptide is a well-characterized, immunodominant CD8+ T cell epitope

derived from the influenza A virus nucleoprotein. Its validation has been extensively studied,

particularly in the C57BL/6 mouse strain, making it a valuable tool for investigating T-cell

responses to viral infections and evaluating vaccine efficacy.

Comparative Immunogenicity in C57BL/6 and
BALB/c Mice
The immune response to the NP(396-404) epitope is primarily restricted by the H-2Db MHC

class I molecule, which is expressed in C57BL/6 mice (H-2b haplotype).[1][2][3] Consequently,

this mouse strain mounts a robust and reproducible CD8+ T cell response to this epitope. In

contrast, BALB/c mice, which express the H-2d haplotype, do not show a significant response

to NP(396-404) due to the lack of the appropriate MHC restriction element.[4] While some

studies have utilized BALB/c mice in broader immunological contexts that include the NP

antigen, specific validation of the NP(396-404) epitope in this strain is limited.[5]
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The following tables summarize quantitative data on the NP(396-404)-specific CD8+ T cell

response in C57BL/6 mice from various studies, illustrating the typical magnitude of the

response following different immunization strategies.

Table 1: NP(396-404)-Specific CD8+ T Cell Response in C57BL/6 Mice Following LCMV

Infection

Study
Reference

Immunizati
on

Time Point
(post-
infection)

Assay
Percentage
of CD8+ T
cells

Absolute
Number of
CD8+ T
cells per
Spleen

[6]

2 x 105 PFU

LCMV

Armstrong

i.p.

Day 8
DbNP396–

404 Tetramer
~10-15% ~2 x 106

[7]

2 x 106 FFU

LCMV Clone

13 i.v.

Day 8
Db/NP396–

404 Tetramer
~15% ~1.5 x 106

[8]
2 x 106 PFU

LCMV WE i.v.
Day 8

Intracellular

IFN-γ

Staining

~4% Not Reported

[9] LCMV-WE i.v. Day 8

H-

2Db/NP396-

404 Tetramer

~1.5% Not Reported

Table 2: NP(396-404)-Specific CD8+ T Cell Response in C57BL/6 Mice Following Other

Immunization Strategies
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Study
Reference

Immunization
Strategy

Time Point Assay
Percentage of
CD8+ T cells

[5]

Recombinant

Vaccinia Virus

expressing NP

Day 8 post-

infection

Intracellular IFN-

γ Staining
~1.5%

[10]
artLCMV-E7E6

vaccination
Day 51 NP396 Tetramer ~5%

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.

Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is a common method to quantify antigen-specific T cells based on their cytokine

production.

Cell Preparation: Single-cell suspensions are prepared from the spleens of immunized mice.

Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in

complete RPMI medium.

In vitro Restimulation: Splenocytes are stimulated with the NP(396-404) peptide (typically at

1-2 µg/mL) for 5-6 hours at 37°C in the presence of a protein transport inhibitor, such as

Brefeldin A or Monensin.[7][11] This allows for the accumulation of intracellular cytokines.

Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against

cell surface markers, such as CD8 and CD44, to identify the CD8+ effector/memory T cell

population.

Fixation and Permeabilization: Cells are then fixed with a fixation buffer (e.g., 4%

paraformaldehyde) and permeabilized using a permeabilization buffer containing a mild

detergent like saponin or Triton X-100.[12]

Intracellular Staining: Permeabilized cells are stained with a fluorescently labeled antibody

against IFN-γ.
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Flow Cytometry Analysis: The percentage of IFN-γ-producing CD8+ T cells is determined by

flow cytometry.

In Vivo Cytotoxicity Assay
This assay measures the cytotoxic function of antigen-specific T cells directly in vivo.

Target Cell Preparation: Splenocytes from naïve syngeneic mice are divided into two

populations. One population is pulsed with the NP(396-404) peptide, while the other is

pulsed with an irrelevant control peptide.

Differential Labeling: The two populations of target cells are labeled with different

concentrations of a fluorescent dye, such as carboxyfluorescein succinimidyl ester (CFSE),

to distinguish them by flow cytometry (e.g., CFSEhigh for NP(396-404) pulsed cells and

CFSElow for control cells).[13][14]

Adoptive Transfer: A mixture of the two labeled target cell populations is adoptively

transferred via intravenous injection into immunized and control naïve mice.

Analysis: After a few hours (typically 4-18 hours), splenocytes from the recipient mice are

harvested, and the ratio of the two target cell populations is analyzed by flow cytometry.

Calculation of Specific Lysis: The percentage of specific lysis is calculated by comparing the

ratio of peptide-pulsed to control-pulsed cells in immunized mice versus naïve mice.

Visualizing the Immunological Pathway and
Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the MHC class I

presentation pathway for the NP(396-404) epitope and a typical experimental workflow for its

validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Validation of Influenza Nucleoprotein (396-404) Epitope
Across Mouse Strains: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b10831684#validation-of-nucleoprotein-396-404-in-
different-mouse-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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